molecular formula C18H23N5O9 B12244014 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide

2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B12244014
M. Wt: 453.4 g/mol
InChI Key: YLYIHXHIMBQSET-UHFFFAOYSA-N
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Description

2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a benzimidazole ring fused with a piperazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine moiety. The final step involves the acylation of the piperazine nitrogen with acetic anhydride to form the acetamide group .

  • Step 1: Synthesis of Benzimidazole Core

    • React 1,2-phenylenediamine with formic acid under reflux conditions to form benzimidazole.
    • Reaction conditions: Reflux, 4-6 hours.
  • Step 2: Functionalization with Piperazine

    • React benzimidazole with piperazine in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
    • Reaction conditions: Reflux, 2-3 hours.
  • Step 3: Acylation

    • Acylate the piperazine nitrogen with acetic anhydride to form the final product.
    • Reaction conditions: Room temperature, 1-2 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, room temperature.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Alkyl halides, reflux conditions.

Major Products

Scientific Research Applications

2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA, inhibiting its replication and transcription. The piperazine moiety can interact with various enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}ethanol
  • 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propanoic acid

Uniqueness

2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is unique due to its specific combination of benzimidazole and piperazine moieties, which confer a distinct set of biological activities. Its acetamide group also enhances its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C18H23N5O9

Molecular Weight

453.4 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetamide;oxalic acid

InChI

InChI=1S/C14H19N5O.2C2H2O4/c15-13(20)9-18-5-7-19(8-6-18)10-14-16-11-3-1-2-4-12(11)17-14;2*3-1(4)2(5)6/h1-4H,5-10H2,(H2,15,20)(H,16,17);2*(H,3,4)(H,5,6)

InChI Key

YLYIHXHIMBQSET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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